molecular formula C14H10ClFN2O B6123578 2-[(2-chlorophenoxy)methyl]-5-fluoro-1H-1,3-benzodiazole

2-[(2-chlorophenoxy)methyl]-5-fluoro-1H-1,3-benzodiazole

Cat. No.: B6123578
M. Wt: 276.69 g/mol
InChI Key: IKIOYEOSPCTTKM-UHFFFAOYSA-N
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Description

2-[(2-chlorophenoxy)methyl]-5-fluoro-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring substituted with a chlorophenoxy methyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-chlorophenoxy)methyl]-5-fluoro-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chlorophenol and 5-fluoro-1H-1,3-benzodiazole.

    Reaction Conditions: The 2-chlorophenol is reacted with chloromethyl methyl ether in the presence of a base such as sodium hydroxide to form 2-(chloromethyl)phenol. This intermediate is then reacted with 5-fluoro-1H-1,3-benzodiazole under reflux conditions in the presence of a suitable solvent like dimethylformamide (DMF) and a catalyst such as potassium carbonate to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzodiazoles with various functional groups.

Scientific Research Applications

2-[(2-chlorophenoxy)methyl]-5-fluoro-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 2-[(2-chlorophenoxy)methyl]-1H-1,3-benzodiazole
  • 5-fluoro-2-[(2-chlorophenoxy)methyl]-1H-benzimidazole

Comparison:

  • Structural Differences: The presence of the fluorine atom in 2-[(2-chlorophenoxy)methyl]-5-fluoro-1H-1,3-benzodiazole distinguishes it from similar compounds, potentially leading to different chemical and biological properties.
  • Unique Properties: The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it unique compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(2-chlorophenoxy)methyl]-6-fluoro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O/c15-10-3-1-2-4-13(10)19-8-14-17-11-6-5-9(16)7-12(11)18-14/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIOYEOSPCTTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NC3=C(N2)C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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